5-Formyl-2-methoxybenzoic acid
Overview
Description
5-Formyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C9H8O4 . It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formyl-2-methoxybenzoic acid can be synthesized through multiple routes. One common method involves the formylation of salicylic acid followed by methylation. Alternatively, the methylation of salicylic acid can be followed by formylation. The Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid, is often employed for the formylation step .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 5-Carboxy-2-methoxybenzoic acid.
Reduction: 5-Hydroxymethyl-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Formyl-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which 5-Formyl-2-methoxybenzoic acid exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Methoxy-2-formylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness: 5-Formyl-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations and applications in various fields .
Biological Activity
5-Formyl-2-methoxybenzoic acid (FMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with FMBA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈O₄ and features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzoic acid backbone. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of FMBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some of the key mechanisms include:
- Antimicrobial Activity : FMBA has been investigated for its potential antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the formyl group may enhance its reactivity towards microbial targets.
- Anticancer Properties : Research indicates that FMBA may exhibit anticancer effects by inducing apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Enzyme Inhibition : Preliminary studies suggest that FMBA may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of FMBA against several bacterial strains. The results indicated that FMBA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
E. coli | 32 | 16 |
S. aureus | 16 | 8 |
C. albicans | 64 | 32 |
Anticancer Activity
In vitro studies have demonstrated that FMBA can induce apoptosis in human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The compound was shown to activate caspase pathways, leading to cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Hep-G2 | 15 | Caspase activation |
A2058 | 20 | Cell cycle arrest |
Enzyme Inhibition Studies
FMBA was evaluated for its ability to inhibit specific enzymes associated with metabolic disorders. In particular, it showed promising results as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management.
Case Studies
- Study on Antimicrobial Effects : A comprehensive study published in Journal of Antimicrobial Chemotherapy demonstrated that FMBA could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity against resistant strains .
- Investigation into Anticancer Properties : Research published in Cancer Letters reported that treatment with FMBA resulted in significant tumor growth inhibition in xenograft models, supporting its potential use in cancer therapy .
- DPP-IV Inhibition Study : A recent study highlighted FMBA's effectiveness in reducing blood glucose levels in diabetic mice models, suggesting its application in managing diabetes .
Properties
IUPAC Name |
5-formyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPGMWNBQKNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398006 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84923-70-6 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.